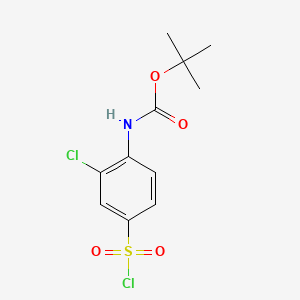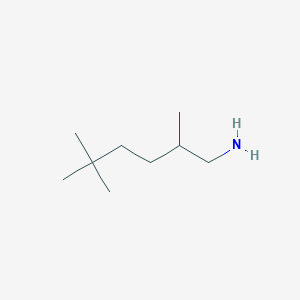
2,5,5-Trimethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its branched structure, which includes three methyl groups attached to the hexane backbone. The unique arrangement of these methyl groups imparts distinct chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5,5-Trimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a suitable alkyl halide. For instance, the reaction of 2,5,5-trimethylhexyl chloride with ammonia under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out in a sealed tube to prevent the escape of ammonia .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles. In this process, 2,5,5-trimethylhexanenitrile is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and yields high-purity amine .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethylhexan-1-amine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Oxidation: Conversion to corresponding nitriles or imines under specific conditions.
Reduction: Reduction of imines or nitriles to primary amines.
Common Reagents and Conditions
Alkylation: Primary alkyl halides, ethanol as solvent, and heat.
Acylation: Acid chlorides or anhydrides, often in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Alkylation: Secondary and tertiary amines.
Acylation: Amides.
Oxidation: Nitriles or imines.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2,5,5-trimethylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,5-Trimethylhexan-1-amine
- 2,4,4-Trimethylhexan-1-amine
- 2,2,4-Trimethylhexan-1-amine
Uniqueness
2,5,5-Trimethylhexan-1-amine is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C9H21N |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
2,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
IAGVUKPZFXLALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
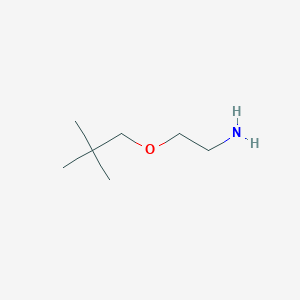

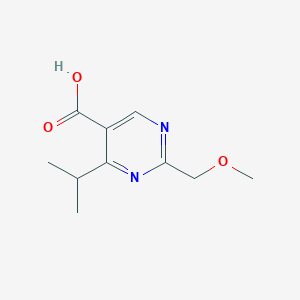

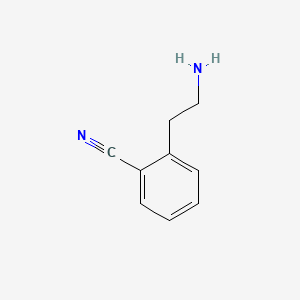

![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
